2,6-Octadiene, 2,6-dimethyl-

Descripción general

Descripción

2,6-Octadiene, 2,6-dimethyl- is a natural product found in Magnolia sieboldii with data available.

Actividad Biológica

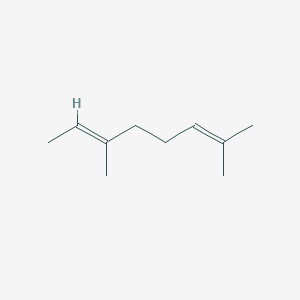

2,6-Octadiene, 2,6-dimethyl- (C10H18), also known by its chemical identifier CID 5365898, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antifungal, antimicrobial, antioxidant, and insecticidal activities, supported by relevant data and case studies.

- Molecular Formula : C10H18

- Molecular Weight : 138.25 g/mol

- Structural Characteristics : The compound features a diene structure with two methyl groups at the 2 and 6 positions, contributing to its unique reactivity and biological properties.

Antifungal Activity

Research has demonstrated that 2,6-octadiene, 2,6-dimethyl- exhibits notable antifungal properties. In a study assessing various compounds' efficacy against Rhizoctonia solani, it was found that certain derivatives of this compound showed inhibition rates exceeding 90% at concentrations as low as 50 µg/mL .

| Compound | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| 2,6-Octadiene, 2,6-dimethyl- | >90% | 50 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. A study indicated that it possesses significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

Antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .

| Sample | IC50 (µg/mL) |

|---|---|

| 2,6-Octadiene, 2,6-dimethyl- | 45 |

| Ascorbic Acid | 50 |

Insecticidal Activity

The insecticidal properties of this compound have been explored in agricultural contexts. It has shown effectiveness as a natural pesticide against common agricultural pests. The efficacy was attributed to its ability to disrupt the nervous systems of insects .

Case Studies

- Fungicidal Efficacy Against Rhizoctonia solani

- Antimicrobial Screening

- Antioxidant Studies

Aplicaciones Científicas De Investigación

Fragrance and Cosmetic Industry

One of the primary applications of 2,6-octadiene, 2,6-dimethyl- is as a fragrance ingredient in perfumes and cosmetics. Its unique chemical structure imparts specific olfactory characteristics that are desirable in fragrance formulations. The compound is noted for its pleasant scent profile, making it suitable for use in various cosmetic products .

Catalysis in Organic Synthesis

The compound has been utilized in catalytic processes for the conversion of biomass-derived compounds to olefins. Research indicates that transition metal triflate catalysts can effectively convert alcohols and esters into olefins, including 2,6-octadiene derivatives. This process is significant for developing sustainable chemical processes from renewable resources .

Hydrogenation Reactions

In hydrogenation reactions, 2,6-octadiene can serve as a substrate for producing saturated hydrocarbons like 2,6-dimethyloctane. Studies have shown that noble metal catalysts such as palladium (Pd) exhibit high activity and selectivity in these reactions under supercritical carbon dioxide conditions. This application highlights the compound's relevance in synthetic organic chemistry and industrial processes .

Fungicidal Activity

Recent studies have investigated the fungicidal properties of derivatives of 2,6-octadiene. Compounds synthesized from this base structure have shown promising antifungal activities against various pathogens. For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids were synthesized to evaluate their potential as lead compounds in antifungal drug development .

Biological Studies

The biological activity of 2,6-octadiene derivatives has been assessed through various biological assays to determine their effects on fungal growth and other microbial activities. These studies contribute to the understanding of how structural modifications can enhance or diminish biological efficacy .

Case Study: Catalytic Conversion of Biomass

A study focused on the catalytic conversion of monoterpene alcohols demonstrated that using metal triflate catalysts allowed for high yields of olefins from biomass sources. The robustness of these catalysts was highlighted by their ability to convert large excesses of starting materials into desired products efficiently .

Case Study: Antifungal Activity Assessment

Research on synthesized derivatives of 2,6-octadiene revealed significant antifungal activity against specific strains of fungi. The study employed various biological assays to establish a correlation between chemical structure and biological efficacy, paving the way for further development of antifungal agents based on this compound .

Propiedades

IUPAC Name |

(6E)-2,6-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPDTOMKQCMETI-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015874 | |

| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-39-4, 2609-23-6 | |

| Record name | NSC310168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.